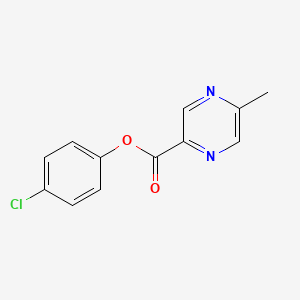
(4-Chlorophenyl) 5-methylpyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl) 5-methylpyrazine-2-carboxylate, also known as CP-94,253, is a chemical compound that has been widely studied for its potential applications in scientific research. This pyrazine derivative has shown promising results in various fields of study, including neuroscience, pharmacology, and biochemistry. In
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate involves its binding to the dopamine D4 receptor and blocking its activation by dopamine. This results in a decrease in the downstream signaling pathways that are involved in the regulation of various neurological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate are mainly related to its antagonistic effects on the dopamine D4 receptor. This results in a decrease in the release of dopamine and a subsequent decrease in the downstream signaling pathways that are involved in the regulation of various neurological processes. (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate has also been shown to reduce drug-seeking behavior in animal models, indicating its potential use in drug addiction treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to study the specific effects of dopamine signaling through this receptor. However, one of the limitations of using (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate is its potential off-target effects on other receptors, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate. One direction is the development of more selective dopamine D4 receptor antagonists that have fewer off-target effects. Another direction is the exploration of (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate's potential use in drug addiction treatment and its effects on other neurological disorders. Finally, the development of more efficient synthesis methods for (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate may facilitate its use in future research.
Métodos De Síntesis
The synthesis of (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate involves the reaction of 4-chloroaniline and 5-methylpyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate as a white crystalline solid with a melting point of 161-163°C.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl) 5-methylpyrazine-2-carboxylate has been extensively studied for its potential applications in scientific research. One of the main areas of research is neuroscience, where (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate has been shown to act as a selective antagonist of the dopamine D4 receptor. This receptor is involved in various neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. (4-Chlorophenyl) 5-methylpyrazine-2-carboxylate has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
(4-chlorophenyl) 5-methylpyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-8-6-15-11(7-14-8)12(16)17-10-4-2-9(13)3-5-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXCGMXZOWHKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl) 5-methylpyrazine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

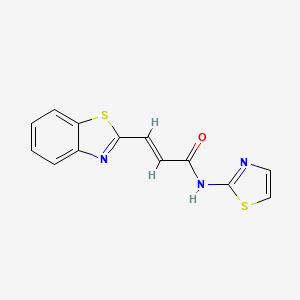
![N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636012.png)
![2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)
![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)
![N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)
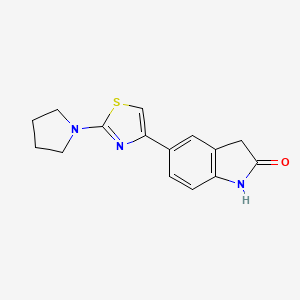

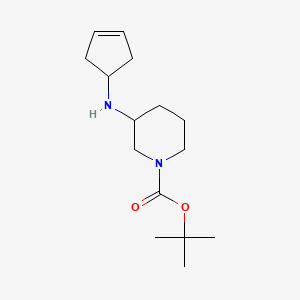
![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7636069.png)
![[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636072.png)
![[2-(2-chloro-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636079.png)
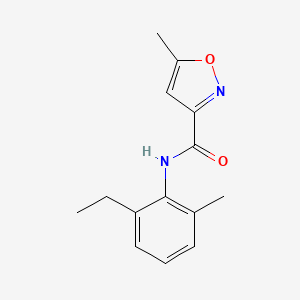
![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636089.png)